Licochalcone B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Periodontitis Treatment

Scientific Field: Dentistry, Molecular & Cellular Toxicology.

Application Summary: LicB has been shown to inhibit the inflammatory response and oxidative stress of periodontal ligament cells (PDLCs) in periodontitis.

Methods of Application: PDLCs were first treated with LPS (10 μg/mL) to simulate a periodontitis cell model.

Results: LicB restored cell proliferation, inhibited inflammatory response and oxidative stress, and reversed the osteogenic differentiation inhibited by LPS treatment.

Neuroprotection

Scientific Field: Neurology, Pharmaceuticals.

Application Summary: LicB has been found to alleviate oxidative stress-induced cell death in neuronal cells and Caenorhabditis elegans models.

Methods of Application: Hydrogen peroxide (H2O2) was used to stimulate reactive oxygen species (ROS)-induced cell apoptosis in PC-12 cells, which were then treated with LicB.

Anticancer Effects

Scientific Field: Oncology.

Application Summary: LicB has been reported to have anticancer effects.

Anti-Inflammatory Effects

Scientific Field: Pharmacology.

Application Summary: LicB has been reported to have anti-inflammatory effects.

Results: LicB has been found to inhibit the expression of inflammatory markers.

Antioxidant Effects

Scientific Field: Biochemistry.

Application Summary: LicB has been reported to have antioxidant effects.

Results: LicB has been found to reduce the level of oxidative stress markers.

Antimicrobial Effects

Scientific Field: Microbiology.

Application Summary: LicB has been reported to have antimicrobial effects.

Results: LicB has been found to inhibit the growth of certain types of bacteria.

Anti-Allergic Effects

Scientific Field: Immunology.

Application Summary: LicB has been reported to have anti-allergic effects.

Results: LicB has been found to inhibit the expression of allergy-related markers.

Antidiabetic Effects

Scientific Field: Endocrinology.

Application Summary: LicB has been reported to have antidiabetic effects.

Results: LicB has been found to regulate blood glucose levels.

Hepatoprotective Effects

Scientific Field: Hepatology.

Application Summary: LicB has been reported to have hepatoprotective effects.

Results: LicB has been found to protect liver cells from damage.

Osteogenic Effects

Scientific Field: Orthopedics.

Application Summary: LicB has been reported to have osteogenic effects.

Antiviral Effects

Scientific Field: Virology.

Application Summary: LicB has been reported to have antiviral effects.

Results: LicB has been found to inhibit the replication of certain types of viruses.

Licochalcone B is a naturally occurring chalcone compound primarily extracted from the roots of the licorice plant, specifically Glycyrrhiza inflata. It possesses a unique structure characterized by a phenolic backbone, which contributes to its diverse biological activities. Licochalcone B has garnered attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It is recognized for its ability to modulate various cellular pathways, making it a subject of interest in pharmacological research.

Research suggests that LCB may exert its effects through various mechanisms. Some studies indicate that it might induce cell death in cancer cells [, ]. Other studies suggest it may act as an antioxidant and protect against oxidative stress in neuronal cells []. More research is needed to fully understand the mechanisms of LCB's action.

Currently, there is limited information on the safety profile of Licochalcone B. More research is needed to determine its potential toxicity and any associated hazards.

Please Note:

- The information provided is based on current scientific research and may be subject to change as new discoveries are made.

- Licochalcone B is a research compound, and its safety for human consumption or medical use has not been established.

- Oxidation-Reduction Reactions: Licochalcone B can act as an antioxidant, reducing reactive oxygen species (ROS) and mitigating oxidative stress in cells. This property is crucial in protecting cells from damage induced by oxidative agents like hydrogen peroxide .

- Inhibition of Enzymatic Pathways: It inhibits the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby disrupting inflammatory signaling pathways associated with various diseases .

- Induction of Apoptosis: Licochalcone B induces apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. This process is often mediated by the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Licochalcone B exhibits a broad spectrum of biological activities:

- Antioxidant Activity: It significantly reduces oxidative stress markers such as malondialdehyde and superoxide dismutase levels in various cell models .

- Anti-inflammatory Effects: Licochalcone B has been shown to decrease the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 in response to lipopolysaccharide stimulation .

- Antitumor Properties: Studies indicate that Licochalcone B enhances the sensitivity of cancer cells to apoptosis-inducing agents, effectively inhibiting tumor growth in various cancer types, including hepatocellular carcinoma and oral squamous cell carcinoma .

Licochalcone B can be synthesized through several methods:

- Natural Extraction: The most common method involves extracting Licochalcone B from the roots of Glycyrrhiza inflata using solvents such as ethanol or methanol.

- Chemical Synthesis: Synthetic routes have been developed, including Claisen-Schmidt condensation reactions between appropriate aromatic aldehydes and ketones under basic conditions. This method allows for the production of Licochalcone B with controlled purity and yield.

- Biotransformation: Utilizing microbial fermentation processes can also yield Licochalcone B from precursor compounds found in licorice.

Licochalcone B has potential applications across various fields:

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory diseases and cancer therapies.

- Cosmetics: Due to its skin-protective effects, Licochalcone B is being explored as an ingredient in skincare formulations aimed at reducing oxidative damage.

- Food Industry: Its natural antioxidant properties may be harnessed to enhance food preservation and safety.

Research on interaction studies involving Licochalcone B includes:

- Cell Signaling Pathways: Studies have demonstrated that Licochalcone B interacts with key signaling molecules such as NF-κB and Nrf2, enhancing cellular defense mechanisms against oxidative stress .

- Drug Synergism: Investigations into its combination with other anticancer agents have shown that Licochalcone B can enhance therapeutic efficacy while reducing side effects, suggesting potential for combination therapies in oncology .

Licochalcone B shares structural similarities with other chalcones and flavonoids. Here are some comparable compounds:

| Compound Name | Source | Biological Activity | Unique Aspects |

|---|---|---|---|

| Licochalcone A | Glycyrrhiza species | Anti-inflammatory, anticancer | Stronger NF-κB inhibition |

| Licochalcone C | Glycyrrhiza glabra | Antioxidant, anti-inflammatory | More potent antioxidant activity |

| Licochalcone D | Glycyrrhiza uralensis | Antitumor | Induces apoptosis via different pathways |

| Chalcone | Various plants | Antimicrobial, anticancer | General class; less specific activity compared to Licochalcones |

Licochalcone B stands out due to its specific mechanisms targeting oxidative stress and inflammation pathways while exhibiting unique anticancer properties. Its diverse applications further highlight its significance in both therapeutic and industrial contexts.

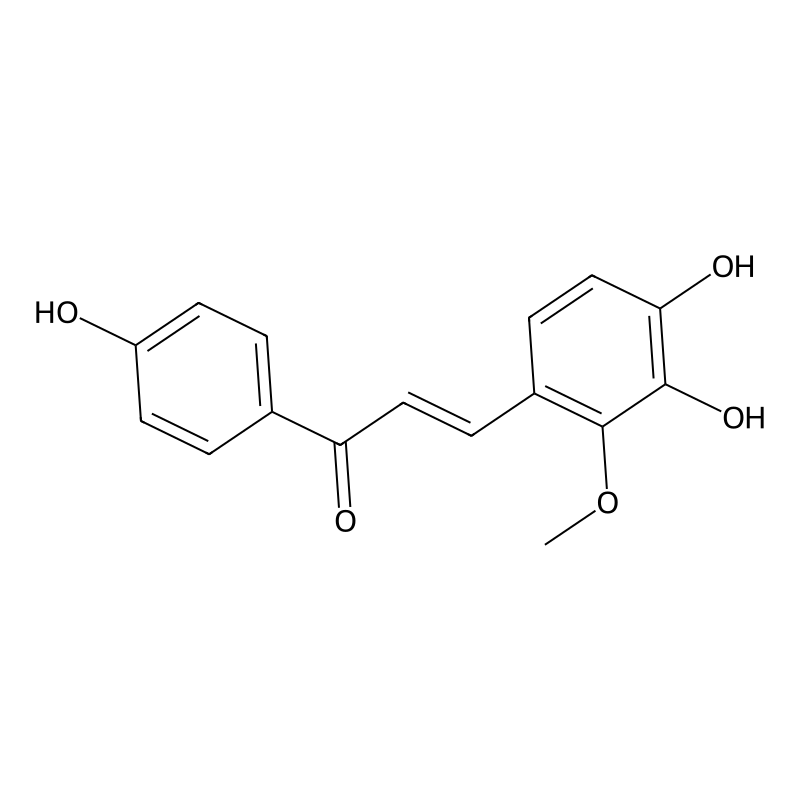

Licochalcone B exhibits the molecular formula C₁₆H₁₄O₅ with a molecular weight of 286.28 g/mol [1] [2] [3]. The compound possesses a monoisotopic mass of 286.084124 Da [2] [4] and is assigned the Chemical Abstracts Service registry number 58749-23-8 [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (2E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one [1] [2] [3], reflecting its precise stereochemical configuration and substitution pattern.

The molecular structure is characterized by its achiral nature with no defined stereocenters (0/0) but contains one geometric center of isomerism (E/Z center) [5]. The compound exhibits no optical activity [5], consistent with its symmetric substitution pattern around the chalcone framework. The canonical Simplified Molecular-Input Line-Entry System representation is COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O [1] [2] [5], while the International Chemical Identifier is InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+ [1] [2] [5].

The InChI Key DRDRYGIIYOPBBZ-XBXARRHUSA-N [1] [2] [5] provides a unique identifier for database searches and structural verification. These molecular identifiers collectively establish the precise chemical identity and stereochemical configuration of Licochalcone B within the broader family of chalcone derivatives.

Structural Characteristics

Chalcone Framework

Licochalcone B belongs to the chalcone family, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated ketone system [6] [7]. This fundamental architecture consists of an A-ring (3,4-dihydroxy-2-methoxyphenyl) connected to a B-ring (4-hydroxyphenyl) through a three-carbon bridge containing a carbonyl group and an ethylenic double bond [6] [4]. The chalcone framework represents a linear 1,3-diarylpropanoid structure classified within the phenylpropanoids and polyketides superfamily [4].

The compound is specifically categorized as a retrochalcone, distinguished by the absence of oxygen functionalities at the C2'- and C6'-positions of the B-ring [4]. This structural classification places Licochalcone B within a specialized subset of chalcones with unique reactivity and biological properties. The α,β-unsaturated ketone system serves as the central conjugated unit, providing both structural rigidity and electronic delocalization that contributes to the compound's spectroscopic and chemical properties [6] [8].

The E-configuration of the α,β-unsaturated ketone represents the thermodynamically stable form, with trans-chalcones being more stable than their corresponding cis-isomers under normal conditions [6] [9]. This geometric configuration is critical for biological activity and influences the compound's interaction with molecular targets and enzymatic systems [6].

Functional Groups and Substitution Patterns

The molecular architecture of Licochalcone B features a distinctive substitution pattern with five oxygen-containing functional groups [1] [6] [3]. The A-ring bears three substituents: a methoxy group (-OCH₃) at position 2, and hydroxyl groups (-OH) at positions 3 and 4 [1] [6] [3]. This 3,4-dihydroxy-2-methoxy substitution pattern on the A-ring creates a catechol-like arrangement with an adjacent methoxy group, providing both electron-donating properties and potential for hydrogen bonding interactions [6] [10].

The B-ring exhibits a simpler substitution pattern with a single hydroxyl group at position 4' [1] [6] [3], creating a para-hydroxyphenyl moiety. This 4'-hydroxyphenyl group represents a common structural motif in bioactive chalcones and contributes to the compound's antioxidant properties through phenolic hydrogen donation [6] [10].

The central α,β-unsaturated ketone system contains the carbonyl functional group (C=O) and the ethylenic double bond (C=C) in E-configuration [6] [5]. The coupling constant of approximately 15.6 Hz between the α and β protons confirms the trans-geometry of this double bond system [11] [9]. This geometric arrangement is essential for optimal biological activity and represents the predominant naturally occurring form [6] [9].

The electron-donating nature of the hydroxyl and methoxy substituents influences the electronic properties of the aromatic rings, affecting both the compound's reactivity and its interactions with biological targets [8] [10]. The phenolic hydroxyl groups serve as sites for hydrogen bonding, metal chelation, and radical scavenging activities, while the methoxy group provides steric protection and modulates the electronic density of the adjacent aromatic system [6] [12].

Physical Properties

Solubility Profile

Licochalcone B demonstrates varied solubility characteristics dependent on the polarity and hydrogen-bonding capacity of the solvent system [3] [13] [14]. The compound exhibits slight solubility in water [3] [13] [14], reflecting its predominantly hydrophobic aromatic character combined with limited hydrophilic functionality from the phenolic hydroxyl and methoxy groups.

In organic solvents, Licochalcone B shows excellent solubility in methanol, ethanol, dimethyl sulfoxide, acetone, chloroform, dichloromethane, and ethyl acetate [10] [3] [13]. This broad solubility profile in diverse organic media indicates the compound's amphiphilic nature, with sufficient polar character from the hydroxyl and methoxy groups to interact with polar solvents, while maintaining adequate lipophilic properties for dissolution in less polar systems [3] [13].

The enhanced solubility in alcoholic solvents (methanol and ethanol) suggests favorable hydrogen bonding interactions between the phenolic hydroxyl groups and the alcohol functional groups [3] [13]. Similarly, the high solubility in dimethyl sulfoxide reflects the strong hydrogen bond accepting capacity of this aprotic polar solvent with the phenolic protons [3] [13]. The compatibility with chlorinated solvents (chloroform and dichloromethane) demonstrates the compound's ability to participate in dipole-induced dipole interactions [3] [13].

| Solvent | Solubility | Interaction Type |

|---|---|---|

| Water | Slightly soluble | Limited hydrogen bonding |

| Methanol | Soluble | Hydrogen bonding |

| Ethanol | Soluble | Hydrogen bonding |

| DMSO | Soluble | Strong hydrogen bond acceptance |

| Acetone | Soluble | Dipole interactions |

| Chloroform | Soluble | Dipole-induced dipole |

| Dichloromethane | Soluble | Dipole interactions |

| Ethyl Acetate | Soluble | Moderate polarity interactions |

Spectroscopic Characteristics

The ultraviolet-visible absorption spectrum of Licochalcone B displays characteristic absorption maxima in the UVB-UVA regions, spanning from 310 to 360 nm [15] [16]. This broad absorption range reflects the extended conjugation present in the α,β-unsaturated ketone system connecting the two aromatic rings [15]. The compound exhibits moderate molar absorptivity values ranging from 14,000 to 20,000 M⁻¹cm⁻¹ [15], indicating efficient light absorption suitable for photochemical applications and spectroscopic analysis.

Infrared spectroscopic analysis reveals distinctive absorption bands characteristic of the functional groups present in Licochalcone B [17] [18] [19]. The carbonyl stretching vibration appears as a strong absorption band in the 1680-1750 cm⁻¹ region [18] [19], typical of α,β-unsaturated ketones. The phenolic hydroxyl groups generate broad, strong absorption bands in the 3400-3650 cm⁻¹ range [18] [19], while aromatic C-H stretching vibrations are observed at 3020-3100 cm⁻¹ [18] [19]. Aromatic ring vibrations and C=C bending modes of the α,β-unsaturated system appear in the 1450-1600 cm⁻¹ region [18] [19].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹H NMR showing characteristic coupling patterns for the α,β-unsaturated protons [20] [11]. The trans-configuration is confirmed by the large coupling constant of approximately 15.6 Hz between the α and β protons, while the cis-isomer exhibits a smaller coupling constant of approximately 12.8 Hz [11] [9]. ¹³C NMR spectroscopy clearly distinguishes the carbonyl carbon and aromatic carbons, with the cis-isomer showing upfield shifts for most carbons except C=O, C-α, and C-6 [11].

Mass spectrometry displays the molecular ion peak at m/z 286.28 [M+H]⁺ [1] [21], corresponding to the protonated molecular ion. Fragmentation patterns provide structural confirmation through characteristic loss of functional groups and aromatic ring cleavages typical of chalcone derivatives [21].

Thermal Stability (Melting Point 196-197°C)

Licochalcone B exhibits a sharp, well-defined melting point of 196-197°C [10] [3] [22], indicating high purity and crystalline integrity. This thermal behavior reflects the strong intermolecular interactions present in the crystalline state, including hydrogen bonding between phenolic hydroxyl groups and π-π stacking interactions between aromatic rings [23]. The narrow melting point range (1°C) demonstrates the compound's chemical homogeneity and absence of significant impurities or polymorphic forms [10] [3].

The thermal stability of Licochalcone B extends beyond its melting point, with the compound showing resistance to degradation under typical food processing conditions [24]. Studies demonstrate that the compound maintains stability when heated at 80-121°C for 15 minutes [24], making it suitable for applications requiring thermal processing. This thermal robustness is attributed to the stabilizing effect of the extended conjugation and the protective influence of the methoxy and hydroxyl substituents [24].

Thermal analysis using differential scanning calorimetry reveals that heterocyclic chalcones, including compounds structurally related to Licochalcone B, demonstrate significantly higher melting points compared to simple chalcones, indicating enhanced thermal stability through stronger intermolecular interactions [23]. The crystalline form contributes to thermal stability through organized molecular packing that resists thermal disruption until the melting transition [23].

The predicted boiling point of 550.5 ± 50.0°C [3] [22] reflects the compound's substantial molecular weight and extensive hydrogen bonding capability. The flash point of 208.5 ± 23.6°C [3] [22] and extremely low vapor pressure of 9.95 × 10⁻¹³ mmHg at 25°C [3] [22] indicate minimal volatility under normal conditions, supporting safe handling and storage procedures.

Storage recommendations specify maintenance at -20°C [3] [13] [25] to ensure long-term stability and prevent degradation. Under these conditions, the compound demonstrates excellent stability for extended periods, making it suitable for pharmaceutical and research applications requiring consistent potency over time [26].

Chemical Reactivity

Stability Under Various Conditions

Licochalcone B demonstrates variable stability dependent on environmental conditions, with particular sensitivity to light exposure and pH variations [24] [9] [26]. Under thermal stress conditions representative of food processing environments, the compound exhibits remarkable stability when heated at 80-121°C for 15 minutes across a pH range of 5.0-7.0 [24]. This thermal resilience makes Licochalcone B suitable for applications requiring moderate heat treatment while maintaining biological activity [24].

The compound shows pH-dependent stability with enhanced stability and activity under slightly acidic conditions [24]. Studies indicate that acidic pH environments provide superior stability compared to neutral or alkaline conditions, with optimal performance observed in the pH 5.0-7.0 range [24]. This pH preference relates to the protonation state of the phenolic hydroxyl groups and their influence on molecular conformation and intermolecular interactions [24].

Photochemical stability represents a critical limitation, as Licochalcone B undergoes rapid light-induced isomerization when exposed to ultraviolet radiation or sunlight [11] [27] [9]. This photosensitivity results in the formation of geometric isomers through trans-to-cis conversion of the α,β-unsaturated double bond system [11] [9]. The photoisomerization process is reversible, allowing interconversion between E and Z forms under appropriate lighting conditions [11] [9].

Chemical stability in various buffer systems shows that the compound maintains integrity in physiological pH ranges but may undergo degradation under extreme alkaline conditions where phenolic hydroxyl groups become deprotonated [24]. Salt tolerance studies demonstrate that unlike some antimicrobial peptides, Licochalcone B maintains activity even in the presence of 3% sodium chloride concentrations, indicating robust performance under high ionic strength conditions [24].

Proteolytic stability testing reveals that Licochalcone B resists enzymatic degradation by proteases, distinguishing it from protein-based bioactive compounds [24]. This resistance to enzymatic breakdown contributes to the compound's potential for oral bioavailability and systemic distribution in biological systems [24].

| Condition | Stability | Notable Effects |

|---|---|---|

| Temperature (80-121°C, 15 min) | Stable | Maintains activity under food processing conditions |

| pH 5.0-7.0 | Stable | Enhanced activity at acidic pH |

| Light exposure | Unstable | Rapid trans-cis isomerization |

| High salt (3% NaCl) | Stable | Maintains biological activity |

| Protease exposure | Stable | Resistant to enzymatic degradation |

Common Reactions and Transformations

Licochalcone B undergoes several characteristic chemical transformations that modify its structure and potentially alter its biological properties [9] [28]. The most significant and well-documented reaction is photochemical isomerization, where exposure to ultraviolet light or sunlight induces geometric isomerization of the α,β-unsaturated double bond [11] [9] [29]. This E-to-Z conversion occurs rapidly and results in equilibrium mixtures of both geometric isomers, with the cis-form typically representing the minor component due to steric constraints [11] [9].

Microbial biotransformation represents a major pathway for structural modification, with specific fungal species catalyzing distinct reaction types [9] [28]. Aspergillus niger facilitates multiple transformations including hydrogenation of the α,β-unsaturated system to produce α,β-dihydrolicochalcone B [9]. This reduction reaction eliminates the double bond character and converts the α,β-unsaturated ketone to a saturated ketone system [9]. Additionally, A. niger catalyzes dihydroxylation reactions that introduce hydroxyl groups at various positions on the aromatic rings, particularly targeting prenyl side chains when present [9] [28].

Mucor hiemalis demonstrates different catalytic capabilities, primarily facilitating glucosylation reactions through enzymatic glycosyl transfer [9] [28]. This transformation produces Licochalcone B 3-O-β-D-glucopyranoside by attaching a glucose moiety to the phenolic hydroxyl group at position 3 [9]. Glycosylation significantly alters the compound's solubility profile and bioavailability, generally increasing water solubility and modifying pharmacokinetic properties [9] [30].

Epoxidation reactions occur under oxidative conditions, particularly in the presence of cytochrome P450 enzymes or chemical oxidizing agents [9] [28]. These reactions target the aromatic rings and any prenyl substituents, forming epoxide intermediates that may undergo further transformation to diol products through hydrolysis [9] [28].

Metal chelation represents an important non-covalent interaction where the phenolic hydroxyl groups and methoxy oxygen atoms coordinate with metal ions [31] [12]. This chelation capacity contributes to the compound's antioxidant properties by sequestering pro-oxidant metal species such as iron and copper [31] [12]. The coordination geometry depends on the specific metal ion and can influence both the compound's stability and biological activity [31] [12].

Oxidative degradation pathways involve free radical-mediated processes or enzymatic oxidation targeting the phenolic hydroxyl groups [12] [32]. These reactions can lead to the formation of quinone intermediates and subsequent polymerization products [12]. The electron-donating substituents influence the compound's susceptibility to oxidation, with the catechol moiety being particularly reactive toward oxidizing agents [12].

Enzymatic conjugation reactions include phase II metabolic transformations such as sulfation and glucuronidation, which typically occur during hepatic metabolism [33]. These conjugation pathways generally reduce biological activity while increasing water solubility and facilitating renal excretion [33].

| Transformation Type | Catalyzing Agent | Product | Biological Impact |

|---|---|---|---|

| Photo-isomerization | UV light/Sunlight | E-Z isomer mixture | Altered bioactivity |

| Hydrogenation | A. niger | α,β-dihydro derivative | Modified pharmacology |

| Glucosylation | M. hiemalis | Glucose conjugate | Enhanced solubility |

| Dihydroxylation | A. niger | Polyhydroxy derivatives | Modified activity |

| Metal chelation | Metal ions | Metal complexes | Antioxidant enhancement |

| Oxidative degradation | Free radicals/enzymes | Quinone products | Activity loss |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Wang XX, Liu GY, Yang YF, Wu XW, Xu W, Yang XW. Intestinal Absorption of Triterpenoids and Flavonoids from Glycyrrhizae radix et rhizoma in the Human Caco-2 Monolayer Cell Model. Molecules. 2017 Sep 29;22(10). pii: E1627. doi: 10.3390/molecules22101627. PubMed PMID: 28961192.

3: Kuang Y, Lin Y, Li K, Song W, Ji S, Qiao X, Zhang Q, Ye M. Screening of hepatoprotective compounds from licorice against carbon tetrachloride and acetaminophen induced HepG2 cells injury. Phytomedicine. 2017 Oct 15;34:59-66. doi: 10.1016/j.phymed.2017.08.005. Epub 2017 Aug 7. PubMed PMID: 28899510.

4: Lin Y, Kuang Y, Li K, Wang S, Ji S, Chen K, Song W, Qiao X, Ye M. Nrf2 activators from Glycyrrhiza inflata and their hepatoprotective activities against CCl(4)-induced liver injury in mice. Bioorg Med Chem. 2017 Oct 15;25(20):5522-5530. doi: 10.1016/j.bmc.2017.08.018. Epub 2017 Aug 15. Erratum in: Bioorg Med Chem. 2018 Jun 11;:. PubMed PMID: 28835349.

5: Lin Y, Kuang Y, Li K, Wang S, Song W, Qiao X, Sabir G, Ye M. Screening for bioactive natural products from a 67-compound library of Glycyrrhiza inflata. Bioorg Med Chem. 2017 Jul 15;25(14):3706-3713. doi: 10.1016/j.bmc.2017.05.009. Epub 2017 May 6. PubMed PMID: 28522265.

6: Gao XP, Qian DW, Xie Z, Hui H. Protective role of licochalcone B against ethanol-induced hepatotoxicity through regulation of Erk signaling. Iran J Basic Med Sci. 2017 Feb;20(2):131-137. doi: 10.22038/ijbms.2017.8235. PubMed PMID: 28293388; PubMed Central PMCID: PMC5339652.

7: Teng H, Chen M, Zou A, Jiang H, Han J, Sun L, Feng C, Liu J. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice. Iran J Basic Med Sci. 2016 Aug;19(8):910-915. PubMed PMID: 27746874; PubMed Central PMCID: PMC5048128.

8: Yu L, Ma J, Han J, Wang B, Chen X, Gao C, Li D, Zheng Q. Licochalcone B Arrests Cell Cycle Progression and Induces Apoptosis in Human Breast Cancer MCF-7 Cells. Recent Pat Anticancer Drug Discov. 2016;11(4):444-452. PubMed PMID: 27719653.

9: Oh H, Yoon G, Shin JC, Park SM, Cho SS, Cho JH, Lee MH, Liu K, Cho YS, Chae JI, Shim JH. Licochalcone B induces apoptosis of human oral squamous cell carcinoma through the extrinsic- and intrinsic-signaling pathways. Int J Oncol. 2016 Apr;48(4):1749-57. doi: 10.3892/ijo.2016.3365. Epub 2016 Feb 1. PubMed PMID: 26847145.

10: Park JH, Jun JG, Kim JK. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. Chem Biol Interact. 2014 Dec 5;224:142-8. doi: 10.1016/j.cbi.2014.10.024. Epub 2014 Oct 29. PubMed PMID: 25451593.

11: Han J, Wang D, Yu B, Wang Y, Ren H, Zhang B, Wang Y, Zheng Q. Cardioprotection against ischemia/reperfusion by licochalcone B in isolated rat hearts. Oxid Med Cell Longev. 2014;2014:134862. doi: 10.1155/2014/134862. Epub 2014 Aug 21. PubMed PMID: 25215172; PubMed Central PMCID: PMC4158311.

12: Zhao H, Yuan X, Jiang J, Wang P, Sun X, Wang D, Zheng Q. Antimetastatic effects of licochalcone B on human bladder carcinoma T24 by inhibition of matrix metalloproteinases-9 and NF-кB activity. Basic Clin Pharmacol Toxicol. 2014 Dec;115(6):527-33. doi: 10.1111/bcpt.12273. Epub 2014 Jul 1. PubMed PMID: 25099010.

13: Yuan X, Li T, Xiao E, Zhao H, Li Y, Fu S, Gan L, Wang Z, Zheng Q, Wang Z. Licochalcone B inhibits growth of bladder cancer cells by arresting cell cycle progression and inducing apoptosis. Food Chem Toxicol. 2014 Mar;65:242-51. doi: 10.1016/j.fct.2013.12.030. Epub 2013 Dec 31. PubMed PMID: 24384411.

14: Kim SJ, Kim CG, Yun SR, Kim JK, Jun JG. Synthesis of licochalcone analogues with increased anti-inflammatory activity. Bioorg Med Chem Lett. 2014 Jan 1;24(1):181-5. doi: 10.1016/j.bmcl.2013.11.044. Epub 2013 Nov 26. PubMed PMID: 24316124.

15: Fu Y, Chen J, Li YJ, Zheng YF, Li P. Antioxidant and anti-inflammatory activities of six flavonoids separated from licorice. Food Chem. 2013 Nov 15;141(2):1063-71. doi: 10.1016/j.foodchem.2013.03.089. Epub 2013 Apr 13. PubMed PMID: 23790887.

16: Zeng P, Zhang Y, Pan C, Jia Q, Guo FJ, Zhu WL, Li YM, Chen KX. [Phenolic constituents from Lysimachia patungensis]. Yao Xue Xue Bao. 2013 Mar;48(3):377-82. Chinese. PubMed PMID: 23724651.

17: Furusawa J, Funakoshi-Tago M, Mashino T, Tago K, Inoue H, Sonoda Y, Kasahara T. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway. Int Immunopharmacol. 2009 Apr;9(4):499-507. PubMed PMID: 19291859.

18: Nakagawa T, Yokozawa T, Kim YA, Kang KS, Tanaka T. Activity of wen-pi-tang, and purified constituents of rhei rhizoma and glycyrrhizae radix against glucose-mediated protein damage. Am J Chin Med. 2005;33(5):817-29. PubMed PMID: 16265994.

19: Hatano T, Yasuhara T, Fukuda T, Noro T, Okuda T. Phenolic constituents of licorice. II. Structures of licopyranocoumarin, licoarylcoumarin and glisoflavone, and inhibitory effects of licorice phenolics on xanthine oxidase. Chem Pharm Bull (Tokyo). 1989 Nov;37(11):3005-9. PubMed PMID: 2632045.